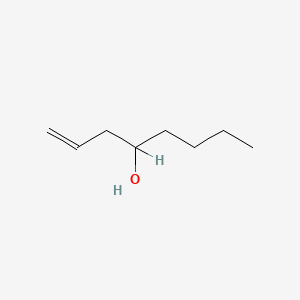

1-Octen-4-ol

Description

Contextualization within Unsaturated Alcohol Chemistry

Unsaturated alcohols are a fundamental class of organic compounds characterized by the presence of at least one carbon-carbon double or triple bond in addition to a hydroxyl (-OH) group. aem.az These compounds are of significant industrial importance, serving as precursors and raw materials for the synthesis of a wide array of valuable chemicals. indexcopernicus.comaem.az The chemistry of unsaturated alcohols is rich and varied, with reactions targeting either the hydroxyl group or the unsaturated bond. Common transformations include oxidation of the alcohol to aldehydes or ketones, hydrogenation of the double bond to form saturated alcohols, and addition reactions across the double bond. vulcanchem.comaem.az

Table 1: Physical and Chemical Properties of 1-Octen-4-ol

| Property | Value |

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| IUPAC Name | oct-1-en-4-ol |

| CAS Number | 40575-42-6 |

| Density | 0.834 g/cm³ |

| Boiling Point | 179.1ºC at 760 mmHg |

| Flash Point | 67.2ºC |

| Water Solubility | 1836 mg/L @ 25 °C (estimated) |

Sources: chemsrc.comnih.govchemsynthesis.comthegoodscentscompany.com

Significance of Investigating Isomeric Octenols in Chemical and Biological Systems

Isomerism, the phenomenon where molecules share the same chemical formula but have different structural arrangements, is of paramount importance in chemistry and biology. solubilityofthings.comsolubilityofthings.com Isomers can exhibit distinct physical, chemical, and biological properties. solubilityofthings.com In the context of octenols, different isomers, which vary in the position of the double bond and the hydroxyl group, can have significantly different biological activities.

For example, the closely related isomer, 1-octen-3-ol (B46169), is a well-known semiochemical that attracts insects like mosquitoes. wikipedia.orgnih.gov It is naturally produced by various plants and fungi and is responsible for the characteristic "mushroom" scent. ontosight.aiwikipedia.org The specific arrangement of atoms in different octenol isomers can lead to different interactions with biological receptors, such as those in insects or the olfactory receptors in humans. chemicals.co.ukstudymind.co.uk This highlights the critical need to study individual isomers like this compound to understand their unique roles in chemical and biological systems. The subtle changes in molecular structure between isomers can lead to profound differences in their function and impact. solubilityofthings.com

The study of these isomers is crucial for applications in various fields, including the development of flavor and fragrance compounds, as well as in understanding ecological interactions. ontosight.ailookchem.com For instance, the distinct odor profiles of different octenol isomers make them valuable in the food and perfume industries. lookchem.com

Current Gaps and Future Directions in this compound Research

While research has provided valuable insights into unsaturated alcohols and various octenol isomers, specific knowledge regarding this compound remains somewhat limited. A significant portion of the existing literature on octenols focuses on the more commercially prominent isomer, 1-octen-3-ol. nih.govebi.ac.uk

Future research should aim to fill these knowledge gaps. A key area for investigation is the comprehensive characterization of the biological activity of this compound. Understanding its interactions with various organisms could unveil new applications, for example, in agriculture or pest management. ontosight.ai

Furthermore, there is a need for more efficient and selective synthetic methods for producing this compound. The development of novel catalytic systems could improve yield and reduce the environmental impact of its production. chemicalbook.com Theoretical and computational studies could also play a crucial role in predicting the properties and reactivity of this compound, guiding experimental work. mdpi.com

Finally, exploring the potential applications of this compound as a building block in organic synthesis could lead to the creation of new and valuable compounds. vulcanchem.com As our understanding of this specific isomer grows, so too will the possibilities for its use in science and industry.

Structure

3D Structure

Properties

IUPAC Name |

oct-1-en-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,8-9H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGCMRVEDHLBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347289 | |

| Record name | 1-Octen-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40575-42-6 | |

| Record name | 1-Octen-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040575426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40575-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octen-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Octen 4 Ol

Established Synthetic Routes to 1-Octen-4-ol

The synthesis of this compound, an unsaturated alcohol, can be achieved through several established organic chemistry pathways. The most common laboratory methods involve the construction of the carbon skeleton through Grignard reactions or the reduction of a corresponding ketone. vulcanchem.comwikipedia.org Industrial production may utilize alternative methods such as the microbial oxidation of 1-octene. ontosight.ai

Specific Reaction Pathways for this compound Synthesis

Two primary retrosynthetic disconnections provide logical and frequently used pathways for the laboratory synthesis of this compound.

Pathway A: Grignard Reaction The formation of the carbon-carbon bond at the C4 position can be efficiently achieved using a Grignard reagent. This approach has two main variations:

Allylation of an Aldehyde: The reaction of pentanal with an allyl-magnesium halide (e.g., allylmagnesium bromide) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, yields this compound. A documented synthesis using allylmagnesium bromide and pentanal in diethyl ether resulted in a 94% yield of the final product. whiterose.ac.uk

Butylation of an α,β-Unsaturated Aldehyde: Alternatively, a butyl-magnesium halide can be reacted with acrolein (propenal). This 1,2-addition to the carbonyl group forms the desired allylic alcohol structure.

Pathway B: Reduction of 1-Octen-4-one This method involves the synthesis of the precursor ketone, 1-octen-4-one, followed by its reduction. vulcanchem.comnih.gov The reduction of the carbonyl group to a hydroxyl group can be accomplished using various hydride reagents. A procedure for a similar compound, (E)-oct-2-en-4-ol, was achieved by reducing (E)-oct-2-en-4-one with lithium aluminum hydride (LiAlH₄) in THF, which produced a 90% yield. chemicalbook.com A similar approach is applicable for this compound.

Catalyst Systems and Reaction Conditions Optimization in this compound Synthesis

The optimization of reaction conditions and the selection of appropriate catalyst systems are crucial for maximizing yield and selectivity in the synthesis of this compound.

For the reduction of 1-octen-4-one , the choice of reducing agent and conditions is critical.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that effectively converts the ketone to the alcohol. Reactions are typically performed in anhydrous ethers like THF at low temperatures (e.g., 0–5 °C) to control reactivity and are followed by a careful quenching procedure. chemicalbook.com

Sodium borohydride (B1222165) (NaBH₄) is a milder and safer reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol. It is generally selective for ketones and aldehydes, making it a suitable choice for this transformation.

The table below summarizes typical conditions for the reduction of an octenone.

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| (E)-Oct-2-en-4-one | LiAlH₄ | THF | 0 - 5 | 90 | chemicalbook.com |

For Grignard reactions , optimization primarily involves ensuring anhydrous conditions to prevent quenching of the highly reactive organometallic reagent. The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is standard practice. orgsyn.org

Stereoselective Synthesis of this compound

The C4 carbon in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-1-octen-4-ol and (S)-1-octen-4-ol. Stereoselective synthesis aims to produce a single desired stereoisomer. acs.org

Enantioselective Approaches to Chiral this compound

Achieving an enantiomerically enriched form of this compound requires the use of chiral reagents, catalysts, or auxiliaries.

Asymmetric Reduction of 1-Octen-4-one: A prominent method for producing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. nih.gov

CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst with a borane (B79455) source (e.g., BH₃-THF) to reduce ketones with high enantioselectivity. nih.gov Applying this method to 1-octen-4-one would allow for the selective synthesis of either the (R) or (S) enantiomer, depending on the chirality of the catalyst used.

Biocatalytic Reduction: The use of enzymes or whole-cell systems (like yeast or plant tissues) can provide highly enantioselective reductions of ketones under mild conditions. nih.govresearchgate.net Plant tissues from various sources (apple, carrot, potato) have been shown to reduce prochiral ketones to chiral alcohols with high enantiomeric excess (e.e.), often exceeding 98%. nih.govresearchgate.net

Asymmetric Allylation: The enantioselective addition of an allyl group to pentanal can be achieved using chiral catalysts. For example, the use of chiral ligands with reagents like allyltrichlorosilane (B85684) or allylboronates can induce high stereoselectivity, providing a direct route to chiral this compound.

The following table presents data for analogous asymmetric ketone reductions.

| Substrate | Catalyst/Biocatalyst | Product Configuration | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Acetophenone | Daucus carota (Carrot) | (S) | 80 | >99 |

| 4'-Chloroacetophenone | Soanum tuberosum (Potato) | (S) | 75 | >99 |

| Ethyl 4-chloroacetoacetate | Malus pumila (Apple) | (S) | 45 | 91 |

Data adapted from studies on various prochiral ketones, demonstrating the potential of biocatalysis. nih.gov

Diastereoselective Control in this compound Synthesis

Diastereoselective synthesis becomes relevant when creating molecules with multiple stereocenters. For instance, in the synthesis of a substituted derivative like 3-methyl-1-octen-4-ol, two stereocenters are formed (at C3 and C4). The goal is to control the relative configuration (syn or anti) between these centers.

This can be achieved by the nucleophilic addition of a butyl group (e.g., from butyllithium (B86547) or a butyl Grignard reagent) to a chiral α-methyl-α,β-unsaturated aldehyde, such as 3-methyl-1-en-4-one. The stereochemical outcome is governed by principles like Felkin-Anh or chelation-controlled models, where the incoming nucleophile attacks from the least sterically hindered face. The choice of the organometallic reagent and the presence of chelating atoms can influence which diastereomer is predominantly formed. Such diastereoselective additions are a cornerstone of complex molecule synthesis. google.com

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by using renewable feedstocks, improving atom economy, and employing safer reagents and conditions.

Use of Renewable Feedstocks and Biocatalysis:

Microbial Oxidation: Industrial synthesis can involve the microbial oxidation of 1-octene, which aligns with green principles by using biocatalysts that operate under mild conditions. ontosight.ai

Biosynthesis from Fatty Acids: While demonstrated for the related 1-octen-3-ol (B46169), a similar pathway could be envisioned for this compound. This involves the enzymatic breakdown of renewable feedstocks like linoleic acid using enzymes such as lipoxygenases and hydroperoxide lyases. wikipedia.orgmdpi.comnih.gov This approach offers a sustainable alternative to traditional chemical synthesis.

Chemoenzymatic Routes: A hybrid approach could use biocatalysis to produce a precursor from renewable resources, which is then converted chemically. For example, rhamnolipids produced by fermentation can be chemically converted via ethenolysis to 1-octene, a key starting material. mdpi.com

Atom Economy and Catalysis:

Telomerization of Butadiene: The synthesis of C8 precursors for this compound can be achieved through the palladium-catalyzed telomerization of 1,3-butadiene (B125203) with an alcohol or water. researchgate.net This reaction is highly atom-economical, as it combines two butadiene molecules and one nucleophile molecule into a single product with minimal waste. nih.govrsc.org The resulting octadiene ethers or alcohols can then be converted to this compound. researchgate.netrsc.org

Electrocatalysis: The isomerization of allylic alcohols can be achieved using eco-friendly electrocatalytic methods, which use electrons as traceless reagents, thereby avoiding the need for chemical oxidants or metal catalysts. mdpi.com

Safer Solvents and Reagents: Green chemistry encourages the replacement of hazardous solvents and reagents. The use of water as a solvent, solvent-free reaction conditions, or the replacement of potent but hazardous reagents like LiAlH₄ with biocatalysts or catalytic hydrogenation are all strategies to make the synthesis of this compound more sustainable. pnas.org Organocatalysis, which avoids potentially toxic metal catalysts, represents another important green alternative for key transformations. pnas.org

Advanced Spectroscopic and Chromatographic Analysis of 1 Octen 4 Ol

High-Resolution Chromatographic Techniques for 1-Octen-4-ol

Chromatographic techniques are indispensable for the separation and analysis of this compound. The choice of method depends on the specific analytical goal, whether it be purity assessment, preparative separation, or reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. nih.govresearchgate.net It is particularly valuable for assessing the purity of synthesized or isolated this compound and for detecting trace amounts of this compound in complex matrices. nih.gov The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. nih.gov

In the analysis of this compound, GC-MS can effectively separate it from starting materials, byproducts, and residual solvents. The resulting mass spectrum allows for unambiguous identification by comparing it to spectral libraries, such as those from the National Institute of Standards and Technology (NIST). nih.gov For instance, the NIST Mass Spectrometry Data Center contains reference spectra for this compound, facilitating its identification in unknown samples. nih.gov The Kovats retention index, an additional parameter derived from GC analysis, further aids in the confirmation of the compound's identity. nih.govnist.gov

The sensitivity of GC-MS makes it ideal for trace analysis. For example, it has been used to identify and quantify 1-octen-3-ol (B46169), a related compound, as a potent aroma component in orange essence oil, even when present at very low concentrations. colostate.edu Similarly, multidimensional gas chromatography (MDGC) coupled with mass spectrometry has been employed to detect trace levels of green note compounds, including alcohols like 1-octen-3-ol, in complex beverages like malt (B15192052) whisky. researchgate.net

Table 1: GC-MS Data for this compound and Related Compounds

| Compound | Retention Index (Polar Column) | Key Mass Spectral Fragments (m/z) |

| This compound | 1612 nih.gov | 57, 41, 69, 81, 43, 55, 113, 128 nih.gov |

| 1-Octen-3-ol | Not specified | 57, 43, 29, 41, 85, 55, 69, 128 nih.gov |

| (Z)-4-Octen-1-ol | 1043 (non-polar) nist.gov | 41, 55, 68, 54, 82, 67, 97, 110 nist.gov |

This table is for illustrative purposes and data may vary based on specific analytical conditions.

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separation of this compound

High-performance liquid chromatography (HPLC) is another versatile technique for the analysis and purification of this compound. vulcanchem.comvwr.com Unlike GC, which is suitable for volatile and thermally stable compounds, HPLC can be used for a wider range of compounds, including those that are non-volatile or thermally labile. HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For analytical purposes, HPLC can be used to determine the purity of this compound. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common mode of separation for moderately polar compounds like this compound. sielc.com The separation can be optimized by adjusting the mobile phase composition, flow rate, and pH. researchgate.net

HPLC is also a valuable tool for preparative separations, allowing for the isolation of pure this compound from a reaction mixture or a natural extract. sielc.comresearchgate.net By scaling up the analytical method, larger quantities of the compound can be purified for further study or use. sielc.com For instance, preparative HPLC has been successfully used to separate diastereomeric esters of related alcohols, demonstrating its utility in isolating specific stereoisomers. nih.gov

Table 2: HPLC Parameters for the Separation of Related Alcohols

| Compound | Column Type | Mobile Phase | Detection |

| 1-Octen-3-ol | Reverse Phase (Newcrom R1) sielc.com | Acetonitrile, Water, Phosphoric Acid sielc.com | UV, MS sielc.com |

| Diastereomeric 4-octanol (B147376) esters | Silica (B1680970) Gel nih.gov | Not specified | Not specified |

| Diastereomeric 1-octyn-3-ol (B1346985) esters | Silica Gel researchgate.net | Not specified | Not specified |

This table provides examples of HPLC conditions for related compounds and may require optimization for this compound.

Thin-Layer Chromatography (TLC) in Reaction Monitoring of this compound

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used to monitor the progress of chemical reactions. libretexts.orgchemistryhall.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. ambeed.combeilstein-journals.orgorgsyn.org

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. orgsyn.org The plate is then placed in a developing chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent. chemistryhall.com

By comparing the spots of the reaction mixture to those of the starting materials and a reference standard of this compound, a chemist can qualitatively assess the progress of the reaction. libretexts.org The disappearance of the starting material spot and the appearance and intensification of the product spot indicate that the reaction is proceeding. libretexts.org The relative positions of the spots, represented by the retention factor (Rf) value, provide information about the polarity of the compounds. google.com Visualization of the spots can be achieved using various methods, such as UV light or chemical staining agents. google.comresearchgate.net

Sophisticated Spectroscopic Methods for Structural Elucidation of this compound

Spectroscopic methods are essential for determining the precise molecular structure of this compound and its derivatives. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Derivative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. emerypharma.comslideshare.netacs.org It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the analysis of this compound and its derivatives. frontiersin.orgnih.gov

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. slideshare.net The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons of that type. The splitting pattern (multiplicity) of a signal, governed by spin-spin coupling, reveals the number of adjacent protons. emerypharma.com

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. frontiersin.org Each unique carbon atom gives a distinct signal, and its chemical shift provides information about its hybridization and bonding environment.

For derivatives of this compound, NMR analysis is critical for confirming that a desired chemical transformation has occurred and for determining the structure of the new compound. For example, in the analysis of a derivative where the hydroxyl group has been modified, changes in the chemical shifts of the protons and carbons near the reaction site would be observed in the NMR spectra. oup.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 114.8 |

| C2 | 138.0 |

| C3 | 35.2 |

| C4 | 67.8 |

| C5 | 32.3 |

| C6 | 30.0 |

| C7 | 29.0 |

| C8 | 19.4 |

Data obtained from computational predictions and may differ slightly from experimental values. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. triprinceton.orgspectroscopyonline.com Both techniques probe the vibrations of molecular bonds, but they are governed by different selection rules.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. nist.gov The resulting IR spectrum shows absorption bands that are characteristic of specific functional groups. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. libretexts.org Characteristic peaks for the carbon-carbon double bond (C=C) stretch and the vinylic C-H stretch would also be present. libretexts.orglibretexts.org The region of the spectrum below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. libretexts.org

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. triprinceton.org When the laser light interacts with the molecule, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds with polarizable electron clouds, such as C=C and C-C bonds. triprinceton.org

Together, IR and Raman spectroscopy provide a comprehensive vibrational fingerprint of this compound, allowing for its identification and the confirmation of its key functional groups. nih.govspectrabase.com

Table 4: Characteristic IR and Raman Bands for Functional Groups in this compound

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) libretexts.org | ~3400 |

| C-H (sp³) | 2850-3000 libretexts.org | 2800-3000 |

| C-H (sp²) | 3010-3100 libretexts.org | 3000-3100 |

| C=C (alkene) | 1620-1680 libretexts.org | 1640-1680 |

This table presents typical ranges for the indicated functional groups.

Advanced Mass Spectrometry Techniques (e.g., HRMS, Tandem MS) for Elucidating this compound Metabolism and Reaction Products

The elucidation of metabolic pathways and the identification of reaction products of this compound rely heavily on the capabilities of advanced mass spectrometry (MS). Techniques such as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) provide the necessary sensitivity and structural information to identify and quantify metabolites and other products, often present in complex biological or chemical matrices. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, including Quadrupole-Time of Flight (QqTOF) and Orbitrap mass spectrometers, are distinguished by their ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (sub-ppm levels). chemrxiv.org This precision allows for the determination of the elemental formula of a detected compound. For this compound (C₈H₁₆O, monoisotopic mass: 128.12012 Da), any metabolic modification, such as hydroxylation, oxidation, or conjugation, results in a unique and precisely measurable mass shift. nih.gov By comparing the experimentally measured exact mass of a potential metabolite to theoretical masses of possible elemental formulas, researchers can confidently identify metabolic products.

Tandem Mass Spectrometry (MS/MS): Tandem MS is a powerful technique for structural elucidation. researchgate.net It involves the selection of a specific precursor ion (e.g., the molecular ion of a this compound metabolite) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions produce a characteristic spectrum that serves as a structural fingerprint. For instance, a convenient and sensitive QuEChERS-based GC-MS/MS method has been developed for the detection of the related compound 1-octen-3-ol, demonstrating the power of tandem MS in identifying specific compounds in complex samples like wheat. ebi.ac.uk The fragmentation patterns can reveal the location of functional groups and the structure of the carbon skeleton, which is crucial for distinguishing between isomers and identifying the exact structure of reaction products. researchgate.netnih.gov

The study of the biosynthesis of the closely related isomer, 1-octen-3-ol, provides a model for the types of pathways that could be investigated for this compound. For example, 1-octen-3-ol is known to be formed from the breakdown of linoleic acid by enzymes like lipoxygenase and hydroperoxide lyase in mushrooms. bris.ac.ukmdpi.com In other cases, it can be liberated from glycoside precursors during processing, as seen in soybeans. researchgate.net Investigating similar pathways for this compound would involve using GC-MS, HRMS, and MS/MS to identify the precursor molecules and the specific enzymatic or chemical reaction products. mdpi.commdpi.com

Table 1: Application of Advanced Mass Spectrometry in this compound Analysis This table is interactive. Click on the headers to sort.

| Technique | Primary Application | Information Gained | Relevance to this compound |

|---|---|---|---|

| HRMS | Metabolite Identification | Precise mass measurement, determination of elemental formula. chemrxiv.org | Differentiating potential metabolites (e.g., hydroxylated, carboxylated forms) from endogenous compounds by their exact mass. |

| Tandem MS (MS/MS) | Structural Elucidation | Characteristic fragmentation patterns for molecular fingerprinting. ebi.ac.uknih.gov | Confirming the identity of reaction products and metabolites by comparing their fragmentation spectra to standards or library data. |

| GC-MS/MS | Targeted Quantification & Identification | High selectivity and sensitivity for detecting trace levels in complex matrices. ebi.ac.uk | Quantifying this compound and its products in metabolic or reaction studies, even at low concentrations. |

Chiral Analysis of this compound Enantiomers Using Specialized Techniques

This compound possesses a chiral center at the C4 carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-1-octen-4-ol and (S)-1-octen-4-ol. These enantiomers have identical physical properties like boiling point and solubility but can exhibit different biological activities. aocs.orgnih.gov Therefore, the ability to separate and quantify individual enantiomers is critical.

The primary method for the chiral analysis of volatile compounds like this compound is enantioselective gas chromatography (GC) . oup.comnih.gov This technique utilizes a capillary column containing a chiral stationary phase (CSP). The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. aocs.org The differing stability of these temporary complexes leads to different retention times, allowing for the separation of the enantiomers.

For chiral alcohols, the most effective and widely used CSPs are derivatized cyclodextrins. gcms.cz Cyclodextrins are macrocyclic oligosaccharides that have a chiral, hydrophobic internal cavity and a hydrophilic exterior. By modifying the hydroxyl groups on the cyclodextrin (B1172386) rim with various chemical groups, their enantioselective properties can be finely tuned. For example, columns such as the Rt-βDEXsa, which has a different selectivity from other chiral columns, provide excellent separation for the related compound 1-octen-3-ol. gcms.cz Similar cyclodextrin-based columns are the method of choice for resolving the enantiomers of this compound. The separated enantiomers are typically detected using a flame ionization detector (FID) or, for definitive identification, a mass spectrometer (MS), in a setup known as enantioselective GC-MS. nih.govtandfonline.com

Table 2: Common Chiral Stationary Phases for GC Analysis of Chiral Alcohols This table is interactive. Click on the headers to sort.

| Stationary Phase Type | Common Application | Separation Principle | Example Column Name |

|---|---|---|---|

| Derivatized β-Cyclodextrin | Separation of a wide range of chiral compounds, including alcohols and esters. gcms.cz | Formation of inclusion complexes with differing stabilities for each enantiomer. | Rt-βDEXsa, Rt-βDEXsm |

| Derivatized γ-Cyclodextrin | Resolution of larger chiral molecules, such as sesquiterpenes. oup.com | Larger cavity size accommodates bulkier molecules. | Octakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin |

| Heptakis(di-O-methyl-O-pentyl)-β-cyclodextrin | Enantiomer separation of various terpenes and related alcohols. oup.com | Specific derivatization pattern creates unique chiral recognition sites. | Not applicable |

Biological and Olfactory Activities of 1 Octen 4 Ol

Structure-Activity Relationship (SAR) Studies of 1-Octen-4-ol

Structure-activity relationship (SAR) studies have been crucial in elucidating why this compound is a much less potent olfactory stimulus than 1-octen-3-ol (B46169) for certain insect receptors.

The positional isomerism of the hydroxyl and alkene groups is a determining factor for the bioactivity of octenol analogues. Research on the Aedes aegypti ORN and the expressed AaegOR8 receptor demonstrates that molecular recognition is highly specific. plos.orgplos.org

Hydroxyl Group Position: Moving the hydroxyl group from the C3 position (1-octen-3-ol) to the C4 position (this compound) results in a drastic loss of activity. plos.orgplos.org This suggests a highly constrained binding pocket in the receptor where the hydroxyl group must be precisely located to form key interactions, likely hydrogen bonds, that trigger receptor activation.

Alkene Group Position: The presence and position of the double bond are also critical. Saturation of the double bond (as in 3-octanol) significantly reduces receptor sensitivity, though generally not as profoundly as moving the hydroxyl group. plos.orgnih.gov This implies that the π-system of the double bond also contributes to the binding affinity, possibly through hydrophobic or van der Waals interactions within the receptor pocket.

These findings collectively underscore that the specific spatial arrangement of the functional groups in 1-octen-3-ol is optimal for interaction with its cognate receptors in mosquitoes, and deviations from this structure, such as those in this compound, disrupt this precise fit. nih.gov

While enantiomeric specificity is a well-documented phenomenon in insect olfaction, particularly for 1-octen-3-ol where the (R)-(-) enantiomer is often the more active form, there is no specific information in the reviewed literature regarding the enantiomeric specificity of this compound. nih.govnih.govmdpi.com The research has focused on the profound difference in activity between positional isomers (1-octen-3-ol vs. This compound) rather than the more subtle differences that might exist between the enantiomers of the less active this compound. The methods for such an investigation exist, involving chiral separation and subsequent testing of the individual (R)- and (S)-1-octen-4-ol enantiomers in electrophysiological or behavioral assays, but these studies have not been reported. frontiersin.org

Impact of Alkene and Hydroxyl Group Positional Isomerism on Bioactivity

Investigation of Other Potential Biological Activities of this compound

Scientific investigation into the specific biological activities of the chemical compound This compound is notably limited in publicly available research. A comprehensive review of scientific literature reveals a significant focus on its structural isomer, 1-octen-3-ol, which is well-documented for its distinct antimicrobial, insect-attracting, and phytotoxic properties.

Conversely, dedicated studies on the bioactivity of this compound are scarce. The primary documented biological effect outside of its olfactory profile is its potential as an insect repellent. A patent has described the use of this compound specifically for repelling house flies (Musca domestica). ms-editions.cl However, detailed studies quantifying this effect, its mechanism of action, or its spectrum of activity against other insects are not widely available in peer-reviewed literature.

While some general chemical databases list this compound and may associate it with potential antimicrobial or antifungal activities, these are often generalized statements based on the broader class of unsaturated alcohols rather than on specific experimental evidence for this compound. ontosight.ai There is a clear gap in the current body of scientific knowledge regarding other potential biological roles of this compound, such as antimicrobial, antifungal, or phytotoxic effects, which have been extensively studied in its isomer, 1-octen-3-ol.

Due to the limited specific research on this compound, a detailed data table on its various biological activities cannot be compiled at this time. The table below summarizes the single identified potential activity.

Data Table: Investigated Biological Activity of this compound

| Target Organism | Observed Effect | Source Type |

| House Fly (Musca domestica) | Repellent activity | Patent |

| This table reflects the limited data available in scientific and patent literature specifically for this compound. |

Metabolic Pathways and Environmental Fate of 1 Octen 4 Ol

Biotransformation of 1-Octen-4-ol in Prokaryotic and Eukaryotic Systems

Detailed metabolic pathways for this compound are not extensively documented in scientific literature. However, by examining the biotransformation of structurally similar unsaturated alcohols and C8 compounds, potential metabolic routes can be inferred for both prokaryotic and eukaryotic systems.

In eukaryotic systems like fungi and yeasts, a primary biotransformation step for alcohols is oxidation. Alcohol dehydrogenase (ADH) enzymes are capable of converting unsaturated alcohols into their corresponding aldehydes. chemsrc.com This reaction is significant because the resulting unsaturated aldehydes, such as the potential product oct-1-en-4-one, can exhibit different and sometimes more potent biological activity. chemsrc.com Another potential pathway observed in the fungal metabolism of related C8 unsaturated acids involves the saturation of the carbon-carbon double bond and subsequent phosphorylation. For instance, studies on Mucor species have shown the conversion of trans-2-octenol to 1-octanol (B28484), which is then phosphorylated to monooctyl phosphate. chemsynthesis.comthegoodscentscompany.com This suggests that this compound could potentially be reduced to 4-octanol (B147376) or 1-octanol before further metabolism.

In prokaryotic systems , such as bacteria, the catabolism of primary alcohols is also a key metabolic capability. Bacteria like Pseudomonas putida possess a wide array of alcohol dehydrogenases that oxidize alcohols to their corresponding carboxylic acids, which can then enter central metabolism. heraproject.com While specific studies on this compound are lacking, it is plausible that bacteria would initially oxidize the hydroxyl group at the C4 position. Further degradation could involve pathways analogous to fatty acid β-oxidation, which would systematically shorten the carbon chain. The presence of this compound as a secondary metabolite in some endophytic bacteria of the Pseudomonas genus suggests these microbes possess the enzymatic machinery to synthesize and likely catabolize this compound. europa.eu

| System | Potential Reaction | Key Enzyme Class | Potential Product |

| Eukaryotic (Fungi/Yeast) | Oxidation of hydroxyl group | Alcohol Dehydrogenase (ADH) | oct-1-en-4-one |

| Saturation of double bond | Reductase | 4-Octanol | |

| Phosphorylation | Kinase | 1-Octen-4-yl phosphate | |

| Prokaryotic (Bacteria) | Oxidation of hydroxyl group | Alcohol Dehydrogenase (ADH) | oct-1-en-4-one |

| Conversion to carboxylic acid | Aldehyde Dehydrogenase | Subsequent acid derivatives | |

| Cleavage of carbon chain | Enzymes of β-oxidation pathway | Shorter-chain metabolites |

Microbial Degradation Pathways of this compound

Microbial degradation is a fundamental process for breaking down organic compounds in the environment. The degradation of this compound is presumed to follow general pathways established for other aliphatic alcohols and hydrocarbons, initiated primarily by oxidative enzymes.

The initial step in many microbial degradation pathways for alcohols involves oxidation. In aerobic conditions, monooxygenase or alcohol dehydrogenase enzymes are critical. These enzymes would convert this compound to an intermediate ketone (oct-1-en-4-one) or aldehyde, which is then further oxidized to a carboxylic acid. heraproject.com Once converted to a more oxidized form, the molecule can be channeled into central metabolic pathways like the fatty acid degradation cycle (β-oxidation), where the carbon chain is progressively shortened, ultimately leading to mineralization into carbon dioxide and water.

While specific microbes that degrade this compound have not been extensively reported, organisms known to metabolize related compounds provide strong indications of potential degraders. Fungi such as Mucor species and various yeasts are known to metabolize C8 compounds. chemsynthesis.comthegoodscentscompany.com In the bacterial domain, species of Pseudomonas are well-known for their versatile metabolism of organic compounds, including alcohols and hydrocarbons, making them likely candidates for this compound degradation. heraproject.com

| Microbial Group | Example Genus | Key Enzyme(s) Implicated | Potential Metabolic Role |

| Fungi | Mucor, Aspergillus, Penicillium | Alcohol Dehydrogenase, Reductase, Kinase | Oxidation, saturation, phosphorylation chemsynthesis.comthegoodscentscompany.comchemeo.com |

| Yeast | Saccharomyces | Alcohol Dehydrogenase (ADH) | Oxidation of alcohol to aldehyde chemsrc.com |

| Bacteria | Pseudomonas | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Oxidation of alcohol to carboxylic acid heraproject.com |

Environmental Persistence and Degradation Mechanisms of this compound

The environmental fate of this compound is governed by its physicochemical properties, which influence its distribution between air, water, and soil, and its susceptibility to abiotic and biotic degradation processes.

As a volatile organic compound, this compound can be released into the atmosphere. Based on estimations from the US EPA's EPI Suite™ program, the atmospheric degradation of this compound is relatively rapid. Its half-life due to reaction with hydroxyl radicals is estimated to be approximately 3 hours, and its half-life from reaction with ozone is estimated at around 23 hours. thegoodscentscompany.com This suggests that it does not persist for long periods in the atmosphere.

In aquatic and soil environments, biodegradation is expected to be the primary degradation mechanism. europa.eu For similar C8 alcohols, biodegradation is generally rapid and effective. europa.eunih.gov The estimated water solubility of this compound is 1,836 mg/L, and it has a low estimated soil adsorption coefficient (Koc), suggesting it will be mobile in soil and likely to leach into groundwater. thegoodscentscompany.comthegoodscentscompany.com Its potential for bioaccumulation is low, with an estimated bioconcentration factor (BCF) of around 24-28. thegoodscentscompany.com Volatilization from water surfaces is also an expected fate process, with an estimated half-life of about 1.2 days from a model river and 17.5 days from a model lake. thegoodscentscompany.com Abiotic degradation through hydrolysis is not expected to be significant as the molecule lacks functional groups that readily hydrolyze under typical environmental conditions. thegoodscentscompany.com

| Property | Value | Implication for Environmental Fate | Source |

| Molecular Formula | C₈H₁₆O | - | thegoodscentscompany.com |

| Molecular Weight | 128.21 g/mol | - | thegoodscentscompany.com |

| Boiling Point | 179.1 °C | Moderate volatility | chemsrc.com |

| Vapor Pressure | 0.212 mm Hg (28.3 Pa) @ 25°C | Will exist as a vapor in the atmosphere | thegoodscentscompany.com |

| Water Solubility | 1,836 mg/L @ 25°C (est.) | Moderately soluble; available for aquatic biodegradation | thegoodscentscompany.com |

| Log Kow (Octanol-Water Partition Coefficient) | 2.60 (est.) | Low potential for bioaccumulation | thegoodscentscompany.com |

| Henry's Law Constant | 2.31 x 10⁻⁵ atm-m³/mole (est.) | Will volatilize from water | thegoodscentscompany.com |

| Atmospheric Half-Life (OH radicals) | 3.06 hours (est.) | Rapid degradation in air | thegoodscentscompany.com |

| Atmospheric Half-Life (Ozone) | 22.9 hours (est.) | Rapid degradation in air | thegoodscentscompany.com |

| Biodegradation | Expected to be readily biodegradable | Primary degradation mechanism in water and soil | europa.eu |

| Soil Adsorption Coefficient (Log Koc) | 1.5 - 1.9 (est.) | High mobility in soil | thegoodscentscompany.com |

Theoretical and Computational Investigations of 1 Octen 4 Ol

Quantum Chemical Studies of 1-Octen-4-ol Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. researchgate.net These methods, primarily Density Functional Theory (DFT) and ab initio calculations, solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. researchgate.netresearchgate.net For this compound, such studies, while not extensively published, would provide fundamental insights into its behavior.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com In this compound, the HOMO is expected to be localized around the carbon-carbon double bond (the π system) and the oxygen atom of the hydroxyl group, which are the most electron-rich areas. The LUMO would likely be distributed over the antibonding orbitals, particularly the σ* orbitals associated with the C-O and O-H bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. wuxiapptec.com A smaller gap suggests that the molecule requires less energy to become electronically excited, indicating higher reactivity. wuxiapptec.com For a related compound, 4-octen-3-one, DFT calculations determined a HOMO-LUMO gap of 5.8 eV, suggesting moderate reactivity. A similar range would be anticipated for this compound.

Furthermore, quantum chemical calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would show a region of high electron density (negative potential) around the hydroxyl oxygen and the double bond, confirming these as the likely sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it susceptible to nucleophilic attack or abstraction by a base. In a study on the antioxidant properties of the related compound 1-octen-3-ol (B46169), DFT calculations showed that the frontier orbital distributions are concentrated on the unsaturated bonds. lew.ro

Table 1: Computationally Derived Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O | PubChem nih.gov |

| Molecular Weight | 128.21 g/mol | PubChem nih.gov |

| XLogP3-AA (Lipophilicity) | 2.5 | PubChem nih.gov |

| Polar Surface Area | 20.2 Ų | PubChem nih.gov |

Molecular Modeling and Docking Simulations for this compound Receptor Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. frontiersin.org These methods are instrumental in understanding the molecular basis of a compound's biological activity, such as its odor or its role as a semiochemical. frontiersin.org

While specific docking studies for this compound are not widely documented in scientific literature, research on the closely related isomer, 1-octen-3-ol, provides significant insights. 1-octen-3-ol, a well-known "mushroom alcohol," has been the subject of multiple docking studies with various olfactory receptors (ORs) in insects and humans. researchgate.netnih.gov For instance, molecular docking has been used to clarify the interactions between 1-octen-3-ol and human olfactory receptors like OR1A1, identifying key interactions through hydrogen bonds and hydrophobic forces. researchgate.net In the oriental fruit fly, Bactrocera dorsalis, docking simulations helped identify major binding sites for 1-octen-3-ol within its olfactory receptors. researchgate.net Similarly, studies on the mosquito Aedes aegypti have used molecular modeling to investigate the binding of 1-octen-3-ol to its olfactory receptor AaOr8. nih.gov

These studies typically involve:

Homology Modeling: Building a 3D model of the target receptor if its experimental structure is unknown, often using the structure of a related, well-characterized protein as a template. frontiersin.org

Docking Simulation: Placing the ligand (e.g., this compound) into the predicted binding site of the receptor and calculating the most favorable binding poses and energies.

Interaction Analysis: Examining the non-covalent interactions (hydrogen bonds, van der Waals forces, hydrophobic interactions) that stabilize the ligand-receptor complex.

For this compound, a docking simulation into an olfactory receptor would likely show the hydroxyl group acting as a hydrogen bond donor or acceptor with polar amino acid residues (e.g., serine, threonine, tyrosine) in the binding pocket. The nonpolar octenyl chain would engage in hydrophobic interactions with nonpolar residues (e.g., leucine, isoleucine, valine). The stability of these interactions, quantified by the calculated binding energy, would correlate with the compound's potency as an odorant.

Table 2: Representative Data from a Hypothetical Docking Simulation of this compound

| Parameter | Description | Example Value |

| Target Receptor | The protein the ligand is docked into. | Human Olfactory Receptor (e.g., OR1A1) |

| Binding Energy (kcal/mol) | The calculated affinity of the ligand for the receptor; more negative values indicate stronger binding. | -5.5 kcal/mol |

| Interacting Residues | Specific amino acids in the receptor's binding pocket that interact with the ligand. | TYR-258, SER-113, LEU-105 |

| Interaction Types | The nature of the chemical bonds/forces stabilizing the complex. | Hydrogen Bond, Hydrophobic Interactions |

Computational Prediction of Spectroscopic Properties and Biological Activities of this compound

Computational methods are increasingly used to predict spectroscopic and biological properties, offering a rapid and cost-effective way to characterize novel compounds before extensive experimental work.

Spectroscopic Properties: Quantum chemical methods like DFT can predict vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. researchgate.net By calculating the vibrational modes of the this compound molecule, a theoretical IR spectrum can be generated. This computed spectrum can then be compared with experimental data, such as the gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST), to validate the accuracy of the computational model. nist.gov Key predicted peaks for this compound would include a broad absorption around 3300-3400 cm⁻¹ for the O-H stretch, sharp peaks around 2850-2960 cm⁻¹ for C-H stretching, and a peak around 1640-1680 cm⁻¹ corresponding to the C=C double bond stretch.

Biological Activities: The biological activity spectrum of a compound can be predicted using in silico tools that employ structure-activity relationship (SAR) models. bmc-rm.org One prominent tool is the Prediction of Activity Spectra for Substances (PASS) server. bmc-rm.orgnih.gov PASS analyzes the structure of a query molecule and compares it to a large database of compounds with known biological activities. bmc-rm.orgmdpi.com Based on structural fragments, it calculates the probability that the new compound will be active (Pa) or inactive (Pi) for several thousand types of biological activities, including pharmacological effects and mechanisms of action. bmc-rm.orgway2drug.comresearchgate.net

For this compound, a PASS prediction could reveal potential activities beyond its known role as a flavor/fragrance compound. For example, given its structural similarity to 1-octen-3-ol, which has been shown to interact with dopamine (B1211576) transporters and exhibit neurotoxic effects in some models, a PASS analysis might suggest potential interactions with neurological targets. pnas.org Such predictions are valuable for identifying new research directions and for flagging potential toxicities early in the discovery process. bmc-rm.org

Table 3: Examples of Biological Activities Predictable by PASS

| Activity Type | Specific Prediction Example |

| Pharmacological Effect | Anxiolytic, Anticonvulsant, Anti-inflammatory |

| Mechanism of Action | Enzyme inhibitor, Ion channel blocker, Receptor agonist/antagonist |

| Toxicity/Adverse Effect | Hepatotoxicity, Neurotoxicity |

| Metabolic Interaction | Cytochrome P450 substrate/inhibitor |

Reaction Mechanism Studies for this compound Transformations

Computational chemistry provides deep insights into the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. scielo.br This allows for the calculation of activation energies and reaction enthalpies, revealing the most likely pathway a reaction will follow. For this compound, key transformations would involve its two functional groups: the hydroxyl group and the carbon-carbon double bond.

Dehydration: One of the most common reactions of alcohols is acid-catalyzed dehydration to form an alkene. libretexts.org For a secondary alcohol like this compound, this reaction can proceed through either an E1 or E2 mechanism. rsc.org A computational study would model the protonation of the hydroxyl group by an acid catalyst to form a good leaving group (water). libretexts.org It would then calculate the energy barrier for the departure of the water molecule to form a secondary carbocation intermediate (E1 pathway) versus the barrier for a concerted process where a base removes an adjacent proton as the water molecule departs (E2 pathway). rsc.org The calculations would likely show the formation of a mixture of octadiene isomers, and could predict the regioselectivity (e.g., formation of 1,4-octadiene (B1583894) vs. 1,5-octadiene) based on the stability of the transition states. Computational studies on the gas-phase dehydration of a similar alcohol, n-butanol, have shown that the 1,2-elimination pathway is the most kinetically and thermodynamically favorable. researchgate.net

Oxidation: The oxidation of this compound to the corresponding ketone, 1-octen-4-one, is another important transformation. A computational study could model the reaction mechanism with various oxidizing agents. For example, using a chromium-based oxidant, the study would detail the formation of a chromate (B82759) ester intermediate followed by the rate-determining step, which is typically the abstraction of the hydrogen from the alcohol-bearing carbon by a base. DFT calculations have been successfully used to explore the complex oxidation mechanisms of other unsaturated compounds, identifying the priority of different radical reaction pathways. researchgate.net

These computational investigations are crucial for optimizing reaction conditions, predicting product distributions, and understanding the fundamental reactivity of the molecule.

Emerging Applications and Future Research Directions for 1 Octen 4 Ol

Potential Utility of 1-Octen-4-ol as a Chemical Intermediate in Complex Molecule Synthesis

This compound, an unsaturated alcohol, possesses a unique chemical structure that makes it a valuable intermediate in the synthesis of more complex molecules. Its bifunctionality, containing both a hydroxyl group and a carbon-carbon double bond, allows for a variety of chemical transformations.

The hydroxyl group can undergo oxidation to yield corresponding ketones or aldehydes. Conversely, the carbon-carbon double bond can be subjected to reduction through hydrogenation to form saturated analogs. Under acidic conditions, dehydration can occur, leading to the formation of dienes. Furthermore, the double bond is susceptible to electrophilic addition reactions. These reactive sites provide multiple pathways for chemists to build upon the this compound backbone.

Structurally similar compounds are utilized as foundational building blocks for a range of products, including:

Pharmaceutical compounds

Agrochemical products

Specialty chemicals

Fragrance components

The synthesis of derivatives of this compound, such as 4-Octen-1-ol, 3,7-dimethyl-2-(phenylmethoxy)-, (R,R-(E))-, highlights its role as a precursor in creating more elaborate molecules with potential applications in various fields. ontosight.ai The versatility of this compound and its related structures positions it as a significant component in the toolbox of synthetic organic chemistry.

Biotechnological Production and Engineering of this compound

The biotechnological production of volatile organic compounds (VOCs) like octenols has garnered significant interest due to the increasing consumer demand for natural flavors and fragrances. researchgate.net Fungi, in particular, are recognized as potent "biotechnological factories" for producing a wide array of valuable metabolites, including unsaturated alcohols. researchgate.netscielo.br

While much of the research has focused on the closely related isomer, 1-octen-3-ol (B46169), the methodologies are often applicable to other octenols. scielo.br The biosynthesis of 1-octen-3-ol is well-documented and typically involves the enzymatic breakdown of linoleic acid. wikipedia.orgmdpi.com This process utilizes enzymes such as lipoxygenase and hydroperoxide lyase. wikipedia.org For instance, in mushrooms like Agaricus bisporus, linoleic acid is converted to 1-octen-3-ol, which is a major contributor to their characteristic aroma. mdpi.com

Metabolic engineering presents a promising avenue for enhancing the production of specific compounds like this compound. By manipulating metabolic pathways in microorganisms, it is possible to increase the yield and specificity of the desired product. osti.gov For example, research on the production of 1,4-butanediol (B3395766) in Escherichia coli involved identifying and engineering metabolic pathways to enhance the production of the target chemical. researchgate.net Similar strategies could be applied to engineer microbial strains for the efficient synthesis of this compound.

Recent studies have also explored the metabolic pathways leading to the formation of 1-octen-3-ol in meat, identifying a link to the mevalonic acid pathway and cholesterol biosynthesis. nih.gov This suggests that manipulating these pathways could also be a strategy for modulating the production of related C8 alcohols. The expression of biosynthetic genes from plants or fungi in microbial hosts is another attractive approach for developing alternative biocatalytic routes to these compounds. researchgate.net

Table 1: Examples of Biotechnological Production of Related C8 Alcohols

| Organism/System | Precursor | Key Enzymes | Product | Reference |

| Agaricus bisporus (Button Mushroom) | Linoleic Acid | Dioxygenase, Hydroperoxide Lyase | (R)-(-)-1-octen-3-ol | mdpi.com |

| Cheese | Linoleic Acid | Lipoxygenase, Hydroperoxide Lyase | (R)-1-octen-3-ol | wikipedia.org |

| Chicken Meat | Mevalonic Acid | Various | 1-octen-3-ol | nih.gov |

| Neurospora sp. | Not specified | Not specified | 1-octen-3-ol | researchgate.net |

Interdisciplinary Research Integrating this compound into Olfactory Ecology and Environmental Systems

The study of volatile organic compounds like this compound is crucial in understanding the complex chemical communication systems in nature. While its isomer, 1-octen-3-ol, has been extensively studied as a potent insect attractant, the ecological role of this compound is an emerging area of research. nih.govfrontiersin.org

Insects utilize sensitive olfactory systems to detect host volatiles and navigate their environment. frontiersin.orgnih.gov Compounds like 1-octen-3-ol are known to be key components of host odors for many insects, including mosquitoes and gall midges. frontiersin.orgfrontiersin.orgnih.gov Research on the yellow fever mosquito, Aedes aegypti, has shown that its olfactory receptors can differentiate between enantiomers of 1-octen-3-ol. plos.org Furthermore, a study on Aedes aegypti odorant receptor 8 (AaOR8) demonstrated that shifting the chiral center from C3 to C4, as in this compound, significantly reduces the receptor's sensitivity. plos.org This suggests a high degree of specificity in the olfactory systems of insects and underscores the importance of investigating the precise roles of different isomers.

The ecological relevance of these compounds extends beyond insect-host interactions. For example, 1-octen-3-ol is produced by various plants and fungi and is responsible for the moldy odor of damp environments. wikipedia.org Understanding the production and perception of such compounds can provide insights into ecosystem dynamics.

Future research could focus on:

Investigating the behavioral responses of a wider range of organisms to this compound.

Identifying the specific olfactory receptors that detect this compound in different species.

Exploring the synergistic or antagonistic effects of this compound when present in a blend with other volatile compounds.

Future Methodological Advancements for this compound Characterization and Application

The accurate characterization of this compound and its interactions within biological and chemical systems relies on sophisticated analytical techniques. Future advancements in these methodologies will be crucial for unlocking its full potential in various applications.

Current methods for the characterization of volatile compounds include gas chromatography-mass spectrometry (GC-MS), which is a powerful tool for separating and identifying individual components in a mixture. nih.gov Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy also provide detailed structural information. nih.govresearchgate.net

For studying the interactions of this compound at the molecular level, techniques such as X-ray crystallography can be employed to determine the three-dimensional structure of the compound bound to a protein, such as an odorant-binding protein or an olfactory receptor. nih.gov

Advancements in the following areas are expected to drive future research:

High-Resolution Mass Spectrometry: Will enable more precise identification and quantification of this compound and its metabolites in complex biological samples.

In-situ and Real-time Analysis: Techniques like ambient ionization mass spectrometry could allow for the direct and rapid detection of this compound being released from organisms or in chemical reactions. researchgate.net

Computational Modeling: Molecular modeling and simulations can predict the binding of this compound to receptors and help in the design of new molecules with specific olfactory properties.

Advanced Spectroscopic Techniques: The development and application of more sensitive NMR and IR techniques will provide deeper insights into the structure and dynamics of this compound and its derivatives. researchgate.net

Table 2: Key Characterization Techniques for this compound

| Technique | Information Provided | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information about the molecule. | nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | nih.gov |

| X-ray Crystallography | Three-dimensional structure of the molecule, potentially in complex with proteins. | nih.gov |

Q & A

Q. How should researchers systematically review literature on this compound’s biological or ecological roles?

- Methodology : Conduct keyword searches (e.g., "this compound AND biosynthetic pathways") in databases like PubMed, Scopus, or Google Scholar. Apply inclusion/exclusion criteria (e.g., publication date ≥2000, peer-reviewed journals) and use reference management tools (e.g., Zotero) to organize findings. Critically evaluate methodologies in prior studies for biases or gaps .

05 文献检索Literature search for meta-analysis02:58Google学术常用搜索技巧08:12

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology : Perform meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., solvent choice, assay type). Validate findings via dose-response experiments under controlled conditions. Apply principal contradiction analysis to prioritize factors (e.g., enantiomeric purity vs. concentration) driving discrepancies .

- Case Example : If Study A reports insect attractant properties and Study B observes repellency, test both hypotheses using identical species and environmental conditions .

Q. What statistical frameworks are optimal for modeling this compound’s dose-response relationships in toxicological studies?

- Methodology : Use nonlinear regression models (e.g., Hill equation, probit analysis) to estimate EC₅₀/LC₅₀ values. Validate model fit via residual analysis and Akaike Information Criterion (AIC). For high-dimensional data, apply machine learning (e.g., random forests) to identify non-linear interactions .

- Data Validation : Ensure replicates (n ≥ 3) and report confidence intervals to address variability .

Q. How can researchers address anomalous spectroscopic data during this compound characterization?

- Methodology : Conduct root-cause analysis (RCA) using OOS/OOT protocols:

Re-examine sample preparation (e.g., solvent purity, dilution errors).

Verify instrument calibration with certified reference materials.

Compare against historical data to identify instrument drift .

- Documentation : Maintain detailed lab notebooks with timestamps and raw data files for audit trails .

Q. What strategies ensure robust interdisciplinary integration of this compound research (e.g., ecology, pharmacology)?

- Methodology : Adopt the P-E/I-C-O framework to define:

- Population : Target organism or cell line.

- Exposure/Intervention : Dose, duration, and delivery method.

- Comparison : Negative/positive controls.

- Outcome : Quantifiable endpoints (e.g., mortality, gene expression).

Collaborate with domain experts to validate experimental relevance .

Q. How can researchers optimize computational models for predicting this compound’s environmental fate?

- Methodology : Use quantitative structure-activity relationship (QSAR) models parameterized with experimental log P, biodegradation rates, and soil sorption coefficients. Validate predictions against field data using goodness-of-fit metrics (e.g., R², RMSE) .

Methodological Best Practices

Q. What criteria should guide the selection of analytical techniques for this compound quantification?

- Guidelines :

Q. How should researchers design studies to minimize interstudy variability in this compound applications?

- Methodology :

Standardize protocols using ISO/IEC 17025 guidelines.

Pre-register study designs on platforms like Open Science Framework.

Report negative results to reduce publication bias.

Use factorial designs to isolate variable effects (e.g., temperature vs. humidity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.